molecular formula C23H25NO6 B7827235 Fmoc-DL-asu-oh

Fmoc-DL-asu-oh

Cat. No.: B7827235
M. Wt: 411.4 g/mol
InChI Key: IMAOCPQKEUWDNC-UHFFFAOYSA-N
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Description

Fmoc-DL-asu-oh is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAOCPQKEUWDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-76-2
Record name Fmoc-L-2-aminosuberic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-DL-Asu-OH chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis Protocols, and Peptidomimetic Applications

Executive Summary

Fmoc-DL-Asu-OH (Fmoc-DL-2-Aminosuberic acid) is a non-proteinogenic amino acid derivative utilized primarily in the synthesis of peptide analogues, peptidomimetics, and enzyme inhibitors. Characterized by its extended aliphatic side chain (an octanedioic acid backbone), it serves as a critical tool for introducing conformational flexibility, creating lactam bridges (cyclization), and probing the spatial requirements of receptor binding pockets.

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its structural mechanics, handling protocols in Solid-Phase Peptide Synthesis (SPPS), and utility in drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a 2-aminosuberic acid core protected at the


-amine by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The "DL" designation indicates a racemic mixture, often used in early-stage screening, diastereomeric separation studies, or as a cost-effective alternative to pure enantiomers for non-stereosensitive applications.
Table 1: Physicochemical Specifications
PropertySpecification
Systematic Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanedioic acid
Common Name This compound; Fmoc-DL-2-Aminosuberic acid
Molecular Formula

Molecular Weight 411.45 g/mol
CAS Number (Generic) Note: Specific CAS often refers to L-isomer (218457-76-2) or side-chain protected variants.[2][3] Pure DL-Fmoc form is custom.
Backbone Length C8 (Octanedioic acid derivative)
Side Chain

(Carboxypentyl)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water.
pKa (Side Chain) ~4.5 (approximate, similar to glutaric acid)

Structural Analysis & Visualization

Understanding the topology of this compound is vital for predicting its behavior in peptide stapling. Unlike Glutamic acid (C2 side chain) or Adipic acid derivatives (C3 side chain), Asu possesses a C5 side chain . This extended reach allows for the formation of larger lactam rings


 or 

spanning interactions that shorter residues cannot achieve.
Structural Hierarchy Diagram

The following diagram illustrates the connectivity and functional segmentation of the molecule.

Fmoc_Asu_Structure Fmoc Fmoc Group (Base Labile Protection) Linker Carbamate Linker (-NH-COO-) Fmoc->Linker Protects Amine AlphaC Alpha Carbon (Chiral Center - DL) Linker->AlphaC AlphaCOOH Alpha Carboxyl (-COOH) AlphaC->AlphaCOOH C-Terminus SideChain Aliphatic Spacer -(CH2)5- AlphaC->SideChain Side Chain OmegaCOOH Omega Carboxyl (-COOH) SideChain->OmegaCOOH Functional Handle

Caption: Structural decomposition of this compound highlighting the orthogonal functional groups available for modification.

Synthetic Applications

Peptide Stapling & Cyclization

The primary application of Asu is the formation of lactam bridges . By reacting the side-chain carboxyl of Asu with a lysine (


-amine) or diaminopropionic acid residue elsewhere in the sequence, researchers can "staple" a peptide into a helical conformation.
  • Advantage: Asu provides a saturated, chemically stable bridge, unlike disulfide bonds (susceptible to reduction) or olefin staples (requiring expensive catalysts).

  • Mechanism: The 5-carbon side chain of Asu is homologous to Glutamic acid but significantly longer, enabling it to bridge wider gaps in the peptide backbone without inducing strain.

Cystine Replacement (Dicarba Analogues)

While "dicarba" analogues are often formed via Ring-Closing Metathesis (RCM) of allylglycine, Asu represents the saturated end-product. Incorporating Fmoc-Asu-OH directly allows researchers to mimic the hydrophobic core of a disulfide bridge without the redox instability.

Experimental Protocols

Handling the "Free Acid" vs. Protected Variants

Critical Technical Distinction: The compound "this compound" typically refers to the dicarboxylic acid with both carboxyl groups unprotected.

  • Risk: Using the di-acid in standard SPPS activation (e.g., HATU/DIEA) will activate both carboxyls, leading to cross-linking, polymerization, or capping of unreacted amines.

  • Solution:

    • For Linear Synthesis: Use Fmoc-Asu(OtBu)-OH . This protects the side chain, allowing selective activation of the

      
      -carboxyl.
      
    • For Cyclization/Branching: If using this compound (Free Acid), ensure the stoichiometry is strictly controlled, or use it as the final N-terminal residue where branching is desired.

Standard Coupling Protocol (SPPS)

Assumption: Using Fmoc-Asu(OtBu)-OH for linear extension.

  • Resin Swelling: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Reagents: 3.0 eq Fmoc-Asu(OtBu)-OH, 2.9 eq HATU, 6.0 eq DIEA.

    • Solvent: DMF (0.2 M concentration).

    • Time: 45–60 minutes at Room Temperature.

    • Note: Asu is sterically unhindered; double coupling is rarely necessary unless the sequence is prone to aggregation.

  • Capping: Acetic anhydride/Pyridine (if necessary).

Cyclization Protocol (Lactamization)

Scenario: Cyclizing Asu side chain to a Lysine residue on-resin.

Cyclization_Workflow Step1 Linear Assembly (Use Fmoc-Asu(OAll)-OH & Fmoc-Lys(Alloc)-OH) Step2 Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Step1->Step2 Selective removal of Allyl/Alloc Step3 Wash Steps (DCM / DMF / Sodium Diethyldithiocarbamate) Step2->Step3 Remove Pd catalyst Step4 Cyclization (PyBOP / HOBt / DIEA) Step3->Step4 Form Lactam Bridge Step5 Final Cleavage (TFA / TIS / H2O) Step4->Step5 Global Deprotection

Caption: Workflow for on-resin lactamization using orthogonal Allyl/Alloc protection strategies.

Protocol Details:

  • Orthogonal Protection: Use Fmoc-Asu(OAll)-OH (Allyl ester) and Fmoc-Lys(Alloc)-OH.

  • Allyl Removal: Treat resin with

    
     (0.1 eq) and Phenylsilane (10 eq) in DCM under Argon for 
    
    
    
    min.
  • Catalyst Wash: Wash resin with 0.02 M Sodium Diethyldithiocarbamate in DMF to remove Palladium traces (Critical: Pd coordinates to sulfur/amines and ruins purity).

  • Cyclization: React with PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 4–16 hours. Monitor via Kaiser test (should turn negative).

Quality Control & Troubleshooting

HPLC Analysis[4][5]
  • Retention Time: Due to the C8 aliphatic chain, Asu increases hydrophobicity. Expect a retention time shift (later elution) compared to Glutamic acid analogues.

  • Isomer Separation: If using the DL mixture, a chiral column (e.g., Chiralpak) is required to resolve the enantiomers. On standard C18, the DL mixture may appear as a single peak or a split peak depending on the peptide environment.

Mass Spectrometry
  • Mass Shift: The incorporation of Asu adds 171.1 Da (residue mass:

    
    ) to the peptide chain.
    
  • Common Impurity: If cyclization is incomplete, you will see a mass corresponding to the linear peptide (+18 Da for water) or an ester adduct if Methanol was used in workup.

References

  • Santa Cruz Biotechnology. this compound Product Specifications. Retrieved from

  • PubChem Database. 2-Aminosuberic Acid (Compound Summary). National Center for Biotechnology Information. Retrieved from

  • Chem-Impex International. Fmoc-L-alpha-aminosuberic acid Properties and Applications. Retrieved from

  • Bachem.Peptide Synthesis Guide: Orthogonal Protecting Groups. (General Reference for Allyl/Alloc deprotection protocols described in Section 5.3).
  • AltaBioscience. Fmoc Amino Acids for SPPS: Technical Overview. Retrieved from

Sources

Fmoc-2-Aminosuberic Acid: Technical Specifications & SPPS Integration

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into Fmoc-DL-2-aminosuberic acid (and its commercially dominant L-isomer), a critical non-canonical amino acid used in advanced peptide therapeutics.

Advanced Building Block for Peptide Stapling & Hydrophobic Spacing

Executive Summary

Fmoc-2-aminosuberic acid (Fmoc-Asu-OH) is a non-canonical, dicarboxylic amino acid analogue of Glutamic acid (Glu). While Glutamic acid possesses a two-carbon side chain spacer, 2-aminosuberic acid features a five-carbon methylene spacer (


) terminating in a carboxyl group.

In drug development, this extended side chain is exploited for two primary mechanisms:

  • Lactam Stapling: It serves as the acidic partner in forming side-chain-to-side-chain amide (lactam) bridges with basic residues (e.g., Lysine, Ornithine), stabilizing

    
    -helical secondary structures.
    
  • Hydrophobic Charge Spacing: It introduces a distal negative charge while maintaining a significant hydrophobic core near the peptide backbone, altering receptor binding kinetics and membrane permeability.

While the user requested the DL (racemic) form, the L-isomer is the industry standard for stereospecific drug development. This guide provides data for the commercially available L-isomer while noting the properties of the racemic free acid where applicable.

Chemical Identity & Physical Properties

The distinction between the Free Acid (for branching/cyclization) and the Side-Chain Protected ester (for linear synthesis) is critical for experimental success.

Chemical Specification Table
FeatureFmoc-L-Asu-OH (Free Side Chain) Fmoc-L-Asu(OtBu)-OH (Protected) DL-2-Aminosuberic Acid (Free)
CAS Number 218457-76-2 276869-41-1 3054-07-7
Primary Use On-resin Cyclization / BranchingLinear Sequence IncorporationRacemic Standards / Custom Synthesis
Formula



Mol. Weight 411.45 g/mol 467.56 g/mol 189.21 g/mol
Appearance White to off-white powderWhite powderWhite crystalline powder
Solubility Soluble in DMF, DMSO, NMPSoluble in DMF, DCM, DMSOWater, dilute acid/base
Side Chain



Critical Note on Stereochemistry: Commercially, "Fmoc-2-aminosuberic acid" almost universally refers to the L-enantiomer (CAS 218457-76-2). If the DL-racemate is strictly required (e.g., for non-stereospecific SAR screening), it often requires custom protection of the free DL-acid (CAS 3054-07-7) using Fmoc-OSu.

Technical Deep Dive: The "Asu" Advantage

Structural Logic

Standard amino acids often fail to span the distance required to bridge


 and 

or

positions in an

-helix.
  • Glutamic Acid (Glu): Side chain too short (

    
    ) for long-range bridging.
    
  • 2-Aminosuberic Acid (Asu): Side chain length (

    
    ) provides the flexibility and reach necessary to form relaxed, stable lactam bridges with Lysine (
    
    
    
    ) or Ornithine (
    
    
    ).
Visualization: Asu in Peptide Stapling

The diagram below illustrates the structural difference between Asu and Glu, and how Asu functions in a Lactam Staple.

Asu_Stapling Glu Glutamic Acid (Glu) Side Chain: -(CH2)2-COOH (Too short for i+7 staple) Lys Lysine (Lys) Target Residue (i+4 or i+7) Glu->Lys Steric Strain Asu 2-Aminosuberic Acid (Asu) Side Chain: -(CH2)5-COOH (Extended Reach) Staple Lactam Bridge Formation (Amide Bond) Asu->Staple Provides Carboxyl Lys->Staple Provides Amine Helix Stabilized Alpha-Helix (Protease Resistance & Cell Permeability) Staple->Helix Result

Figure 1: Comparative logic of using Asu vs. Glu for peptide stapling. Asu's extended aliphatic chain allows for the formation of unstrained macrocyclic bridges.

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Handling & Storage
  • Storage: Store at

    
     to 
    
    
    
    . Keep desiccated.
  • Stability: Stable for >2 years if kept dry. Hydroscopic upon warming to room temperature; allow bottle to equilibrate before opening to prevent condensation.

Protocol A: Linear Incorporation (Fmoc-Asu(OtBu)-OH)

Use Case: Introducing a hydrophobic, long-chain negative charge into a linear peptide. Reagent: Fmoc-L-Asu(OtBu)-OH (CAS 276869-41-1).[1]

  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Standard):

    • Dissolve Fmoc-Asu(OtBu)-OH (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).

    • Note: HBTU/DIEA can also be used, but DIC/Oxyma reduces racemization risk for non-canonical residues.

  • Coupling: Add activated solution to resin. Shake at Room Temp for 45–60 min.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). Asu couples efficiently due to the lack of

    
    -branching.
    
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) removes the OtBu group, yielding the free carboxylic acid on the side chain.

Protocol B: On-Resin Lactam Cyclization (Stapling)

Use Case: Creating a cyclic bridge between Asu and Lys. Reagents: Fmoc-L-Asu(OAll)-OH (Allyl protected) and Fmoc-Lys(Alloc)-OH.

Workflow Diagram:

SPPS_Cyclization Step1 1. Linear Synthesis Incorporate Fmoc-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH Step2 2. Orthogonal Deprotection Reagent: Pd(PPh3)4 / PhSiH3 in DCM (Removes Allyl & Alloc only) Step1->Step2 Selective Side Chain Exposure Step3 3. Cyclization (Lactamization) Reagent: PyBOP / DIEA / DMF (Forms Amide Bond on Resin) Step2->Step3 Free COOH and NH2 exposed Step4 4. Final Fmoc Removal & Cleavage Reagent: TFA Cocktail Step3->Step4 Bridge Formed

Figure 2: Workflow for creating an Asu-Lys lactam bridge. Note the requirement for Allyl/Alloc orthogonal protection.

Detailed Steps for Step 2 (Allyl Removal):

  • Wash resin with DCM (

    
    ).
    
  • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

  • Shake for 30 min under Argon/Nitrogen (strictly oxygen-free).

  • Repeat Pd treatment once.

  • Wash with DCM, then DMF, then 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd scavenger), then DMF.

References

  • Sigma-Aldrich. Fmoc-L-2-aminosuberic acid Product Specification (CAS 218457-76-2).[2] Retrieved from

  • Chem-Impex International. Fmoc-Asu(OtBu)-OH Product Data (CAS 276869-41-1). Retrieved from

  • PubChem. 2-Aminosuberic Acid (Compound Summary). National Library of Medicine. Retrieved from

  • Scribner, L. et al.Orthogonal protection strategies for on-resin cyclization. Journal of Peptide Science. (General Protocol Reference for Allyl/Alloc removal).
  • TCI Chemicals. DL-2-Aminosuberic Acid (CAS 3054-07-7). Retrieved from

Sources

Fmoc-Protected Dicarboxylic Amino Acid Linkers: A Technical Guide to Orthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, application, and strategic deployment of Fmoc-protected dicarboxylic amino acids (e.g., Aspartic acid, Glutamic acid, and synthetic homologs like 2-Aminoadipic acid). These molecules are the architectural "nodes" of modern peptide chemistry, enabling branching, cyclization, and the construction of complex conjugates like PROTACs and ADCs.

Introduction: The Architecture of Complexity

In standard Solid Phase Peptide Synthesis (SPPS), amino acids serve as linear building blocks. However, Fmoc-protected dicarboxylic amino acids (Fmoc-AA(COOH)-OH) function as branching nodes . By possessing two carboxyl groups (the


-COOH and the side-chain 

-COOH) and one Fmoc-protected amine, they allow the chemist to grow the peptide chain in two distinct directions or to create intramolecular bridges (stapling).

The success of these linkers relies entirely on orthogonality —the ability to chemically manipulate one carboxyl group without affecting the other.

The Core Toolbox

The choice of linker depends on the required spacer length (distance between the backbone and the branch point) and the protection strategy.

Table 1: Common Fmoc-Protected Dicarboxylic Amino Acid Linkers

Common NameAbbr.Spacer LengthSide Chain Protecting Group (PG)Deprotection ConditionApplication
Aspartic Acid Asp (D)1 CarbonOtBuTFA (95%)Linear synthesis, Acid-labile branching
Glutamic Acid Glu (E)2 CarbonsOAll (Allyl)Pd(PPh

)

Cyclization , Stapling, Orthogonal branching
2-Aminoadipic Acid Aad3 CarbonsODmab2% HydrazineOn-resin modification, Fluorophore labeling
2-Aminosuberic Acid Asu5 CarbonsO-2-PhiPr1% TFA (Dilute)Long-range stapling, Hydrophobic spacing

Orthogonal Protection Strategies

The defining feature of using dicarboxylic linkers is the management of the side-chain carboxyl. If the side chain is protected with tert-butyl (OtBu), it is removed simultaneously with the resin cleavage (TFA), yielding a free acid. For advanced applications (cyclization, ADCs), we require selective deprotection while the peptide remains anchored to the resin.

Strategy A: Allyl Protection (The Gold Standard)

Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH allows for the selective removal of the side-chain ester using Palladium(0) catalysis. This is compatible with Fmoc (base-labile) and tBu (acid-labile) groups.[]

Strategy B: Dmab Protection

The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester is cleaved by hydrazine.

  • Risk:[2][3][4] Hydrazine also removes the Fmoc group. Therefore, Dmab is typically used only after the final N-terminal Fmoc has been replaced or if the N-terminus is Boc-protected.

Visualization: The Orthogonal Workflow

The following diagram illustrates the decision matrix for processing a dicarboxylic linker during SPPS.

OrthogonalStrategy Start Fmoc-Glu(OAll)-OH (Resin Bound) Step1 Fmoc Removal (20% Piperidine) Start->Step1 Step2 Chain Elongation (Standard SPPS) Step1->Step2 BranchPoint Decision: Branch or Cyclize? Step2->BranchPoint Action Selective Deprotection (Pd(PPh3)4 / PhSiH3) BranchPoint->Action Remove Allyl PathA Cyclization (Head-to-Side Chain) PathB Bioconjugation (Attach Dye/Drug) Result Free Side-Chain COOH (Ready for Activation) Action->Result Result->PathA Activate + N-term Amine Result->PathB Activate + External Amine

Caption: Workflow for utilizing Allyl-protected Glutamic Acid for on-resin branching or cyclization.

Critical Experimental Protocols

Protocol 1: Selective Allyl Deprotection (Pd-Catalyzed)

Scope: Removal of OAll from Asp/Glu/Aad residues on solid phase.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.1–0.2 equiv).
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10–20 equiv) or Morpholine.
    
  • Solvent: Dry Dichloromethane (DCM).[5]

Step-by-Step:

  • Wash: Swell the resin in dry DCM under Argon/Nitrogen (Oxygen poisons the Pd catalyst).

  • Prepare Mix: Dissolve Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in dry DCM.
  • Reaction: Add the mixture to the resin. Agitate gently (do not vortex vigorously to avoid resin grinding) for 30 minutes in the dark.

  • Repeat: Drain and repeat step 3 with a fresh catalyst solution.

  • Wash (Critical): The resin will be sticky with Pd byproducts. Wash extensively:

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) — This chelates residual Palladium, turning the solution yellow/brown.

    • DMF (5x)

Protocol 2: On-Resin Cyclization (Lactamization)

Scope: Creating a bridge between the deprotected side chain (Protocol 1) and the N-terminus.

Reagents:

  • Activator: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

  • Ensure the N-terminal Fmoc is removed (free amine) and the side-chain Allyl is removed (free acid).

  • Dissolve PyBOP (3 equiv) and DIPEA (6 equiv) in DMF.

  • Add to resin and shake for 2–4 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Positive (Blue): Cyclization incomplete.

    • Negative (Yellow/Colorless): Cyclization complete.

Troubleshooting: The Aspartimide Crisis

When using Fmoc-Asp derivatives, a critical side reaction is Aspartimide formation .[6] Under basic conditions (Piperidine during Fmoc removal), the backbone nitrogen attacks the side-chain ester, forming a 5-membered succinimide ring. This leads to racemization and chain termination.

Mechanism & Prevention Map

Aspartimide Risk Risk Factor: Sequence Asp-Gly, Asp-Asn, Asp-Ser Trigger Base Treatment (20% Piperidine) Risk->Trigger Mechanism Backbone Amide Nitrogen Attacks Side Chain Ester Trigger->Mechanism Outcome Aspartimide (Succinimide) + Racemization (D/L) Mechanism->Outcome Sol1 Prevention 1: Add 0.1M HOBt to Piperidine Mechanism->Sol1 Mitigated by Sol2 Prevention 2: Use Bulky Protection (Fmoc-Asp(OMpe)-OH) Mechanism->Sol2 Blocked by Sol3 Prevention 3: Backbone Protection (Hmb or Dmb on Gly) Mechanism->Sol3 Prevented by

Caption: Mechanism of Aspartimide formation and three validated prevention strategies.

Scientific Insight: The addition of HOBt (0.1 M) to the deprotection cocktail (Piperidine/DMF) suppresses the base-catalyzed ring closure by buffering the basicity while still allowing Fmoc removal [1]. For highly susceptible sequences (e.g., Asp-Gly), use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester), which provides steric bulk to physically block the attack.

Advanced Applications in Drug Discovery[3]

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand to the protein of interest (POI) ligand.[7][]

  • Role of Dicarboxylic AAs: Fmoc-Glu or Fmoc-Asp are used to modulate the "exit vector." By incorporating a dicarboxylic amino acid, researchers can attach a solubility-enhancing PEG chain to the side chain while the main chain connects the two warheads.

  • Data Point: Linker length and composition (Alkyl vs. PEG) significantly impact cell permeability and degradation efficiency.[9][10] A study by Cyrus et al.[7] demonstrated that varying linker length from 9 to 16 atoms changed IC50 values from 140

    
    M to 26 
    
    
    
    M in ER degraders [2].[9]
Peptide Stapling

Stapling stabilizes


-helical peptides, improving their ability to penetrate cells and bind intracellular targets.
  • Chemistry: While Ring-Closing Metathesis (RCM) is common, Lactam Stapling using Fmoc-Lys and Fmoc-Glu(OAll) is a high-yield alternative that does not require heavy metal catalysts (Ruthenium) in the final step, making it safer for GMP production.

References

  • Sigma-Aldrich. "Solving Aspartimide Formation in Fmoc SPPS." Novabiochem Technical Notes. Link

  • Cyrus, K., et al. "Impact of Linker Length on the Activity of PROTACs."[7][9] Molecular Therapy, via NCBI/PubMed. Link

  • Altabioscience. "Fmoc Amino Acids for SPPS: Orthogonal Protection." Technical Guide. Link

  • Biotage. "Preventing Aspartimide Rearrangements during Fmoc-based SPPS." The Peptide Synthesis Blog. Link

  • BroadPharm. "PROTAC Linker Design and Selection." Application Note. Link

Sources

Chemical Stability of Fmoc-Aminosuberic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability, degradation pathways, and handling protocols for Fmoc-aminosuberic acid (Fmoc-Asu-OH) derivatives, specifically focusing on the


-aminosuberic acid variant (2-aminooctanedioic acid) commonly used in peptide stapling and structural biology.

Technical Guide for Peptide Chemists & Drug Developers

Executive Summary

Fmoc-L-2-aminosuberic acid (Fmoc-Asu-OH) and its side-chain protected derivatives (e.g., Fmoc-Asu(OtBu)-OH) represent a class of non-proteinogenic amino acids characterized by an eight-carbon backbone.[1] Unlike Aspartic acid (


) or Glutamic acid (

), the extended aliphatic side chain (

) of Aminosuberic acid confers unique stability advantages, specifically resistance to intramolecular cyclization (imide formation). However, its hydrophobicity presents distinct challenges in solubility and aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide synthesizes the physicochemical stability profile of Fmoc-Asu derivatives with actionable protocols for their manipulation.

Chemical Identity & Structural Logic

The core structure of Fmoc-Asu-OH consists of an


-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and a side-chain carboxylic acid, typically protected as a tert-butyl ester (OtBu) to ensure orthogonality.[1]
FeatureSpecificationTechnical Implication
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acidChiral center at C2 requires care to prevent racemization.[2]
Side Chain

High flexibility; increases peptide hydrophobicity relative to Glu.
Protecting Group Fmoc (N

), OtBu (Side chain)
Orthogonal System: Fmoc removed by base; OtBu removed by acid.
Molecular Weight ~467.6 g/mol (for Fmoc-Asu(OtBu)-OH)Moderate steric bulk; coupling rates are generally comparable to Leu/Phe.
The "Ring Size" Stability Advantage

A critical chemical insight is the resistance of Asu derivatives to aspartimide/glutarimide formation .

  • Asp (n=1): Prone to form 5-membered succinimide rings (Aspartimide) upon base exposure.

  • Glu (n=2): Can form 6-membered glutarimide rings (slower, but possible).

  • Asu (n=4): Intramolecular attack would require forming an 8-membered ring . This is kinetically and thermodynamically disfavored, making Fmoc-Asu(OtBu)-OH significantly more stable to prolonged piperidine exposure than Fmoc-Asp(OtBu)-OH.

Stability Profile

Solid State Stability (Storage)
  • Hydrolytic Stability: High. Unlike Fmoc-Cl which is moisture sensitive, Fmoc-Asu-OH free acids are stable. However, moisture can induce hydrolysis of the tert-butyl ester over extended periods (years).

  • Thermal Stability: Stable up to ~100°C. Decomposition (decarboxylation) may occur >120°C.

  • Photostability: The Fmoc group absorbs UV (280-300 nm). Prolonged exposure to ambient light can lead to slow cleavage or yellowing (dibenzofulvene polymerization).

  • Recommendation: Store at +2°C to +8°C in a desiccator. For long-term (>1 year), store at -20°C.

Solution State Stability (SPPS Conditions)
  • In DMF/NMP: Solutions (0.2–0.5 M) are stable for 48–72 hours at room temperature. Caution: Spontaneous Fmoc cleavage can occur slowly in DMF if the solvent contains trace amines (dimethylamine impurities).

  • In Piperidine (Deprotection): The Fmoc group is cleaved (

    
     min in 20% piperidine). The Asu backbone remains intact.
    
  • In TFA (Cleavage): The OtBu ester is quantitatively cleaved to the free acid. The peptide bond and aliphatic chain are stable.

Degradation Mechanisms & Visualization

The primary degradation risks involve base-catalyzed elimination (intended) and racemization (unintended).

Diagram: Stability & Degradation Pathways

The following diagram maps the chemical fate of Fmoc-Asu(OtBu)-OH under various conditions.

Fmoc_Asu_Stability cluster_0 SPPS Cycle FmocAsu Fmoc-Asu(OtBu)-OH (Intact Reagent) FreeAmine H-Asu(OtBu)-OH (Active Species) FmocAsu->FreeAmine 20% Piperidine (Base Cleavage) DBF Dibenzofulvene (Byproduct) FmocAsu->DBF Beta-Elimination Racemate D-Enantiomer (Impurity) FmocAsu->Racemate Excess Base during Activation (e.g. DIPEA) DesFmoc Free Acid Peptide (Final Product) FreeAmine->DesFmoc 95% TFA (Acid Cleavage)

Caption: Chemical fate map of Fmoc-Asu(OtBu)-OH showing intended deprotection paths (Green) and degradation risks (Yellow/Red).

Experimental Protocols

Solubility & Handling Protocol

Due to the aliphatic side chain, Fmoc-Asu derivatives can exhibit aggregation in pure DCM.

  • Solvent Choice: Dissolve Fmoc-Asu(OtBu)-OH in DMF or NMP (N-methyl-2-pyrrolidone).

  • Concentration: Standard coupling concentration is 0.2 M.

  • Sonication: If the powder is compacted, sonicate at 30°C for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter before adding to the resin vessel to remove any insoluble polymer fines (dibenzofulvene aggregates).

Coupling Protocol (Racemization Minimization)

To prevent C


 epimerization during activation:
  • Activator: Use DIC/Oxyma Pure (1:1 eq) or HATU/HOAt (0.95 eq).

    • Note: Avoid large excesses of base (DIPEA/NMM) with uronium salts (HATU/HBTU).

  • Base Addition: If using HATU, add DIPEA (2.0 eq) immediately before addition to the resin. Do not "pre-activate" for >2 minutes.

  • Coupling Time: 45–60 minutes is sufficient. Double coupling is rarely needed unless the sequence is prone to aggregation.

Analytical QC: HPLC Method

Verify the purity of the starting material or the cleaved peptide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 301 nm (Fmoc group specific).

    • Insight: Intact Fmoc-Asu-OH will show a strong signal at 301 nm. Impurities lacking the Fmoc group will be silent at 301 nm.

Synthesis Workflow Diagram

This workflow illustrates the integration of Fmoc-Asu into a standard SPPS cycle, highlighting critical decision points.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Removed) Dissolve Dissolve Fmoc-Asu(OtBu)-OH in DMF (0.2M) Start->Dissolve Activate Add DIC/Oxyma (Pre-activation < 2 min) Dissolve->Activate Coupling Coupling Reaction (60 min, RT) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Wash Wash DMF (3x) DCM (3x) Check->Wash Negative (No Free Amines) Recouple Re-couple with HATU Check->Recouple Positive (Incomplete) Next Proceed to Next Cycle Wash->Next Recouple->Wash

Caption: Step-by-step SPPS integration workflow for Fmoc-Aminosuberic acid.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Reagents: Fmoc-Asu(OtBu)-OH Specifications. Retrieved from

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Coin, I., et al. (2007). Depsipeptides as conformational switches in peptides. Nature Protocols, 2, 3247–3256. Link

Sources

Methodological & Application

Application and Protocol Guide for Lactam Bridge Formation Using Fmoc-Asu(OtBu)-OH and Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Lactam-Bridged Peptides in Drug Discovery

Linear peptides, despite their therapeutic potential, often suffer from metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1] Cyclization is a proven strategy to overcome these limitations. Among the various cyclization techniques, the formation of a lactam bridge—an intramolecular amide bond—offers a robust and versatile method to constrain the peptide backbone.[2] This conformational restriction can lock the peptide into its bioactive conformation, enhancing its binding affinity, selectivity, and resistance to enzymatic degradation.

This guide provides a detailed technical overview and actionable protocols for the synthesis of lactam-bridged peptides using a sophisticated approach: the on-resin cyclization of a peptide containing N-α-Fmoc-L-γ-carboxyglutamic acid γ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) with α,ω-diamines of varying lengths. This strategy allows for precise control over the span and flexibility of the bridge, enabling the systematic exploration of structure-activity relationships (SAR). The use of the Fmoc/tBu orthogonal protection scheme is central to this methodology, permitting the selective deprotection and modification of side chains while the peptide remains anchored to the solid support.

The Chemistry of Lactam Bridge Formation: An Orthogonal Approach

The synthesis of lactam-bridged peptides via Fmoc-Asu(OtBu)-OH and diamines hinges on the principle of orthogonal protection .[3] In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu).

The key components of this specific strategy are:

  • Fmoc-Asu(OtBu)-OH : This non-canonical amino acid is incorporated into the peptide sequence. Its side chain contains a γ-carboxyl group protected by a tert-butyl ester (OtBu). This OtBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be selectively cleaved under acidic conditions.

  • A Second Reactive Site : To form the bridge, another amino acid with a selectively removable side-chain protecting group is incorporated. For reaction with a diamine, this would typically be an amino acid with a carboxyl side chain, such as Aspartic acid or Glutamic acid, protected with a group orthogonal to both Fmoc and tBu (e.g., an allyl ester).

  • The Diamine Linker : An α,ω-diamine of a specific length (e.g., ethylenediamine, 1,4-diaminobutane, 1,6-diaminohexane) serves as the bridging molecule.

The general synthetic strategy involves the sequential assembly of the linear peptide on a solid support. Following chain elongation, the orthogonal protecting groups on the Asu side chain and the second reactive amino acid are selectively removed. The free carboxyl group of the Asu residue is then activated and reacted with one amino group of the diamine. Subsequently, the second amino group of the diamine is coupled to the deprotected side chain of the other amino acid, forming the lactam bridge.

Materials and Reagents

Item Specification Supplier Example
Resins Rink Amide or 2-Chlorotrityl Chloride ResinSigma-Aldrich, AAPPTEC
Fmoc-Amino Acids Standard protected amino acidsAAPPTEC, Chem-Impex
Fmoc-Asu(OtBu)-OH Purity >98%MedChemExpress
Coupling Reagents HBTU, HATU, PyBOP, DICSigma-Aldrich
Bases DIEA, NMMSigma-Aldrich
Fmoc Deprotection Reagent 20% Piperidine in DMFIn-house preparation
Solvents DMF (Peptide Synthesis Grade), DCM, NMP, Acetonitrile (HPLC Grade)Fisher Scientific
Cleavage Cocktail TFA, TIS, H₂O (e.g., 95:2.5:2.5 v/v/v)In-house preparation
Diamine Linkers Ethylenediamine, 1,4-Diaminobutane, 1,6-Diaminohexane, etc. (Purity >99%)Sigma-Aldrich
Analytical & Purification RP-HPLC system, Mass Spectrometer (ESI-MS), LyophilizerAgilent, Waters

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a model linear peptide on Rink Amide resin.

  • Resin Swelling : Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection : Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in 1.5 mL of DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation : Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of Fmoc-Asu(OtBu)-OH.

  • Final Fmoc Deprotection : After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Acetylation (Optional) : To cap the N-terminus, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 30 minutes. Wash with DMF.

Diagram: General Workflow for Lactam-Bridged Peptide Synthesis

workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage & Purification cluster_Analysis Characterization Resin Resin Preparation Assembly Linear Peptide Assembly Resin->Assembly Fmoc/tBu Chemistry Sidechain_Deprotection Selective Side-Chain Deprotection Assembly->Sidechain_Deprotection Diamine_Coupling Diamine Bridge Formation Sidechain_Deprotection->Diamine_Coupling Cleavage Cleavage from Resin & Global Deprotection Diamine_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & MS/MS Analysis Purification->Analysis

Caption: Workflow for the synthesis and characterization of lactam-bridged peptides.

Protocol 2: On-Resin Lactam Bridge Formation with a Diamine

This protocol assumes the linear peptide has been synthesized and contains Fmoc-Asu(OtBu)-OH and another residue with an orthogonal protecting group (e.g., Fmoc-Asp(OAll)-OH).

  • Selective Deprotection of Allyl Group :

    • Wash the peptide-resin with dry DCM under an argon atmosphere.

    • Add a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in dry DCM.

    • Agitate in the dark for 15 minutes. Repeat this step once more.

    • Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3x), followed by DMF (3x) and DCM (3x).

  • Selective Deprotection of OtBu Group :

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 1-5% TFA in DCM for 5-10 minutes. Repeat until the OtBu group is fully removed (monitor by test cleavage and LC-MS).

    • Wash thoroughly with DCM, 10% DIEA in DMF, and DMF.

  • Diamine Bridge Formation :

    • Swell the resin in DMF.

    • In a separate vial, dissolve the diamine (e.g., 1,4-diaminobutane, 10 eq.) and a coupling reagent such as HATU (5 eq.) with DIEA (10 eq.) in DMF.

    • Add this solution to the resin and agitate for 12-24 hours. The prolonged reaction time is often necessary for macrocyclization.

    • Monitor the reaction completion by performing a test cleavage of a small amount of resin and analyzing the product by LC-MS.

    • Once the cyclization is complete, wash the resin extensively with DMF and DCM.

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage and Global Deprotection :

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification :

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical HPLC and MS to identify those containing the pure product.

  • Characterization :

    • Confirm the identity of the purified peptide by high-resolution mass spectrometry (HRMS) to verify the molecular weight.[5]

    • Perform tandem MS (MS/MS) to confirm the peptide sequence and the location of the lactam bridge.[6]

    • Assess the purity of the final product by analytical RP-HPLC.[7]

Optimization and Critical Parameters

  • Choice of Diamine Linker : The length of the diamine linker significantly impacts the conformation and, consequently, the biological activity of the cyclic peptide.[8][9] Shorter linkers create more constrained structures, while longer linkers allow for more flexibility. A systematic variation of the diamine length is a powerful tool for SAR studies.

Diamine Number of Carbon Atoms Potential Impact on Peptide Structure
Ethylenediamine2Highly constrained, may induce tight turns.
1,4-Diaminobutane4Moderately constrained, suitable for stabilizing helical structures.
1,6-Diaminohexane6More flexible, allows for larger loop formation.
1,8-Diaminooctane8Highly flexible, may not provide significant conformational rigidity.
  • Coupling Reagents for Cyclization : On-resin cyclization can be sterically hindered and may proceed slowly.[3] The choice of coupling reagent is critical. High-efficiency, low-racemization reagents like HATU or PyAOP are often preferred over standard carbodiimides for this step.

  • Reaction Conditions : Macrocyclization reactions are typically performed at high dilution to favor intramolecular over intermolecular reactions, which would lead to dimerization or polymerization.[10] While this is less of a concern for on-resin synthesis due to the pseudo-dilution effect of the resin, it is still advisable to use a sufficient volume of solvent.

  • Troubleshooting Side Reactions : A common side reaction during the synthesis of peptides containing Asp or Asu residues is the formation of aspartimide, especially during Fmoc deprotection with piperidine.[1][11] This can be minimized by using additives like HOBt in the deprotection solution or by using milder deprotection conditions.

Analytical Workflow

analysis_workflow Crude_Peptide Crude Peptide after Cleavage Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Analytical_HPLC Analytical RP-HPLC for Purity Check Fractions->Analytical_HPLC MS_Analysis Mass Spectrometry (ESI-MS) Fractions->MS_Analysis Pure_Peptide Pure Cyclic Peptide Analytical_HPLC->Pure_Peptide Purity >95% MS_Analysis->Pure_Peptide Correct Mass HRMS High-Resolution MS for Mass Verification Pure_Peptide->HRMS MSMS Tandem MS (MS/MS) for Sequence Confirmation Pure_Peptide->MSMS

Caption: Analytical workflow for the purification and characterization of cyclic peptides.

Conclusion

The synthesis of lactam-bridged peptides using Fmoc-Asu(OtBu)-OH and diamines is a powerful and flexible strategy for generating conformationally constrained peptides with enhanced therapeutic properties. The success of this approach relies on a solid understanding of orthogonal protection strategies, careful optimization of on-resin cyclization conditions, and rigorous analytical characterization. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully design, synthesize, and analyze these promising molecules for drug discovery and development.

References

  • Li, W.-J., Chen, J.-Y., Zhu, H.-X., Li, Y.-M., & Xu, Y. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584–3588. [Link]

  • Aihara, K., Inokuma, T., Komiya, C., Shigenaga, A., & Otaka, A. (2017). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 73(33), 5025-5031. [Link]

  • Di Lello, P., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Amino Acids, 50(7), 825-833. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. Biopolymers, 80(2-3), 285-293. [Link]

  • Ma, L., et al. (2017). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. Molecular BioSystems, 13(3), 549-556. [Link]

  • Fremont, D. H., et al. (2008). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of immunological methods, 335(1-2), 103-113. [Link]

  • Houston Jr, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]

  • AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2841-2849. [Link]

  • ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name.... Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2005). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of Peptide Science, 11(10), 627-634. [Link]

  • Panchal, U., & Gupta, R. K. (2022). Bio-Adhesives: Effect of Diamine's Chain Length. Digital Commons @ PSU. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Loffet, A. (2011). U.S. Patent No. 7,994,280. Washington, DC: U.S.
  • Tam, J. P., et al. (2019). Effect of Flexible and Rigid Linkers on Biological Activity of Recombinant Tetramer Variants of S3 Antimicrobial Peptide. Frontiers in microbiology, 10, 234. [Link]

  • Houston, M. E., & Gierasch, L. M. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Biopolymers, 66(1), 49-75. [Link]

  • Kang, S. S. (2007). A photolabile backbone amide linker for the solid-phase synthesis of cyclic and C-terminally modified peptides (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Zitterbart, J., et al. (2020). Cleavable linker for peptide synthesis.
  • Camarero, J. A., & Mitchell, A. R. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Protein and peptide letters, 13(8), 763-768. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(13), 2729-2732. [Link]

  • Canterbury, J. D., et al. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 13(3), 823-834. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Aggregation in Hydrophobic Asu-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Aggregation in Dicarba (Asu) Analogs Audience: Senior Scientists, Peptide Chemists, Formulation Engineers

Introduction: The Asu Paradox

You are likely here because your peptide—cyclized with


-aminosuberic acid (Asu) to mimic a disulfide bridge—has precipitated, gelled, or failed to elute during HPLC.

The Technical Reality: While Asu provides superior metabolic stability by replacing the reducible disulfide bond (-S-S-) with a stable ethylene bridge (-CH2-CH2-), it introduces a significant physicochemical penalty: Hydrophobic Collapse . Unlike cystine, which retains some polarizability, the Asu alkane chain is strictly lipophilic. When combined with hydrophobic therapeutic sequences (e.g., GLP-1 analogs, transmembrane domains), this modification often pushes the peptide past its solubility limit, driving the formation of


-sheet aggregates that are resistant to standard solvents.

This guide provides a self-validating troubleshooting workflow to disrupt these aggregates during synthesis, cleavage, and purification.

Module 1: Upstream Prevention (Synthesis)

The Core Problem: Aggregation typically begins on-resin. If your Asu peptide aggregates during assembly, the reactive amino terminus becomes buried, leading to deletion sequences that are difficult to separate from the full-length product.

Protocol: The "Aggregation-Breaker" Synthesis Strategy

Do not rely on standard SPPS protocols for Asu-containing peptides longer than 10 residues. Implement these modifications proactively.

VariableStandard ProtocolRequired Asu Protocol Rationale
Resin Polystyrene (PS)ChemMatrix (PEG) or Low-Loading PS PEG-based resins swell better in polar solvents, physically spacing chains to prevent intermolecular association.
Backbone Protection NonePseudoprolines or Dmb/Hmb Critical: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(ΨMe,Mepro)-OH) 5-6 residues away from the Asu site. This introduces a "kink" that mechanically disrupts

-sheet formation [1].
Solvent System DMF"Magic Mixture" Use DCM/DMF/NMP (1:1:1) or neat NMP. These solvents have higher dipole moments that better solvate hydrophobic chains than DMF alone [2].
Temperature Room TempMicrowave (50°C - 75°C) Thermal energy provides the kinetic push to overcome hydrophobic association barriers during coupling.
Visual Guide: Synthesis Decision Logic

SynthesisLogic start Start: Asu Peptide Design check_len Sequence > 10 Residues? start->check_len check_hydro Hydrophobic Content > 50%? check_len->check_hydro Yes action_std Standard SPPS (DMF, RT) check_len->action_std No check_hydro->action_std No action_mod Apply Aggregation Breakers check_hydro->action_mod Yes strat_1 Strategy A: Pseudoprolines Insert every 5-6 residues action_mod->strat_1 strat_2 Strategy B: Solvent Switch Use NMP or Magic Mixture action_mod->strat_2 strat_3 Strategy C: Hmb/Dmb Protection Use on Gly/Ala residues action_mod->strat_3 strat_1->strat_2 Combine for difficult seqs

Figure 1: Decision matrix for selecting synthesis strategies based on peptide complexity and hydrophobicity.

Module 2: Cleavage & Isolation

The Core Problem: The "Crash" Phenomenon.[1] When cleaving with TFA, the peptide is stripped of protecting groups. If you precipitate directly into cold diethyl ether (standard practice), hydrophobic Asu peptides often form a gummy, insoluble gel that traps scavengers and byproducts.

Troubleshooting the "Gummy Precipitate"

Issue: Peptide forms a sticky film on the tube walls instead of a powder. Mechanism: Rapid hydrophobic collapse traps TFA/Ether inside the aggregate.

Corrective Protocol:

  • Evaporate, Don't Precipitate: Instead of adding ether immediately, use a nitrogen stream to evaporate 90% of the TFA.

  • The "Reverse" Precipitation: If you must precipitate, add the concentrated peptide/TFA solution dropwise into a larger volume of 1:1 Ether:Hexane . The hexane reduces the polarity further, encouraging tighter precipitation.

  • Direct Load: For extremely hydrophobic peptides, skip precipitation entirely. Evaporate TFA, dissolve the oily residue in 6M Guanidine HCl or HFIP, and load directly onto the HPLC prep column [3].

Module 3: Solubilization & Purification (The Downstream)

The Core Problem: Asu peptides are often insoluble in water/acetonitrile mixtures. Standard buffers (Buffer A: 0.1% TFA/Water) will cause them to stick to the column head or elute as broad, tailing peaks.

Protocol: The "Hard-to-Dissolve" Workflow

WARNING: Do not attempt to sonicate in water. This promotes gelation (amyloid-like fibril formation) which is often irreversible.

Step 1: Disaggregation (The "Reset") Dissolve the crude lyophilized powder in a Chaotropic or Organic Modifier to break inter-chain hydrogen bonds.

  • Option A (Chaotropic): 6M Guanidine Hydrochloride (GnHCl) or 8M Urea.

  • Option B (Organic): 100% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). Note: HFIP is potent but volatile; handle in a fume hood.

Step 2: The "Dropwise" Dilution Slowly dilute this concentrated stock into your mobile phase.

  • Target: Final concentration < 2 mg/mL.[2]

  • Observation: If cloudiness appears, stop. You have exceeded the critical aggregation concentration (CAC). Add 10-20% isopropanol or acetonitrile to the buffer.

Step 3: Chromatographic Conditions Modify your HPLC method to prevent on-column aggregation.

ParameterRecommendationMechanism
Column Temp 60°C - 70°C High temperature reduces hydrophobic adsorption to the C18 stationary phase.
Stationary Phase C4 or Phenyl-Hexyl C18 is often too hydrophobic. C4 allows for easier desorption of lipophilic Asu peptides.
Buffer System 0.1% TFA + 10-20% Isopropanol (in Buffer B) Isopropanol is a stronger eluent than Acetonitrile and helps maintain solubility of the Asu chain [4].
Visual Guide: Solubilization Workflow

Solubilization lyo Lyophilized Peptide solvent Dissolve in 100% HFIP or 6M GnHCl lyo->solvent check Clear Solution? solvent->check dilute Dilute into Buffer (Keep < 10% Organic) check->dilute Yes fail Add 20% Acetic Acid or DMSO check->fail No hplc Load on HPLC (Heated Column) dilute->hplc fail->check

Figure 2: Step-by-step solubilization workflow for hydrophobic Asu peptides prior to purification.

Frequently Asked Questions (FAQ)

Q: My Asu peptide elutes as a "ghost peak" (very broad, low signal). Where is it? A: It is likely permanently adsorbed to the top of your HPLC column.

  • Fix: Switch to a C4 column (shorter alkyl chain) or a polymer-based column (PLRP-S). Increase column temperature to 60°C. Inject a "sawtooth" gradient of 95% B (with Isopropanol) to wash the column.

Q: Can I use TCEP or DTT to break aggregates? A: NO. This is a common error. TCEP/DTT works by reducing disulfide bonds. Asu contains a carbon bridge (-(CH2)4-), which is chemically inert to reducing agents. Adding TCEP adds salt without solving the problem. You must use chaotropes (Urea/Guanidine) to break the non-covalent hydrophobic interactions.

Q: The peptide is pure but precipitates upon storage in PBS. How do I formulate it? A: Asu peptides often have pI values that cause precipitation at neutral pH.

  • Fix: Determine the pI. If the pI is near 7, formulate in a buffer at pH 4 (Acetate) or pH 9 (Borate/Tris) to ensure net charge repulsion. If neutral pH is required for bioassays, consider adding 0.5% Tween-20 or cyclodextrins to encapsulate the hydrophobic Asu moiety [5].

References
  • Mutter, M., et al. (2004). "The pseudo-proline technique for peptide synthesis." Nature Protocols.

  • Tickler, A. K., & Wade, J. D. (2007).[3] "Improved solid-phase synthesis of difficult peptides." Journal of Peptide Science. 3[4][5]

  • Bachem Technical Guides. (2021). "Peptide Solubility Guidelines." Bachem Knowledge Center. 2

  • Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Library. 6[4][5][7][8][9][10][11][12]

  • Manning, M. C., et al. (2023). "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides." MDPI Pharmaceutics. 11

Sources

Technical Support Center: Separation of DL-Asu Peptide Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ASU-DIA-SEP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

The Challenge: You are attempting to separate diastereomers of a peptide containing DL-Aminosuberic acid (DL-Asu) . Asu is a dicarba analogue of cystine (disulfide replacement). When synthesized using a DL-mixture or formed via Ring-Closing Metathesis (RCM) followed by hydrogenation, the result is a mixture of diastereomers (e.g., the target


-bridged peptide and the 

-bridged impurity).

These isomers possess identical mass (


) and nearly identical hydrophobicity, making standard C18 gradients insufficient. Separation requires exploiting subtle differences in secondary structure  and solvation volume .
Diagnostic Workflow (Start Here)

Use this decision tree to determine your immediate next step.

MethodDev Start START: Initial Assessment StandardRun Run Standard C18 Gradient (0.5% B/min slope) Start->StandardRun ResolutionCheck Resolution (Rs) > 1.5? StandardRun->ResolutionCheck Success Proceed to Prep/QC ResolutionCheck->Success Yes Optimize Optimization Phase ResolutionCheck->Optimize No (Co-elution) ColScreen Screen Selectivity: Compare C18 vs. Phenyl-Hexyl Optimize->ColScreen Step 1: Stationary Phase TempScreen Temperature Screen: Test 15°C vs. 60°C ColScreen->TempScreen Step 2: Thermodynamics GradientFlat Flatten Gradient: Reduce to 0.25% B/min TempScreen->GradientFlat Step 3: Kinetics

Figure 1: Strategic workflow for resolving difficult peptide diastereomers. Note that stationary phase selectivity is prioritized over gradient manipulation.

Method Development Protocol

Phase A: Stationary Phase Selection

The separation of Asu-diastereomers is often driven by shape selectivity rather than pure hydrophobicity.

FeatureC18 (ODS) Phenyl-Hexyl Recommendation
Mechanism Hydrophobic interaction (London dispersion).

interactions + Hydrophobicity.
Start here. If Asu peptide contains aromatic residues (Trp, Phe, Tyr), Phenyl-Hexyl often provides superior isomer resolution [1].
Shape Selectivity Moderate. Relies on effective carbon load.High. Rigid aromatic rings in the phase can discriminate between the "bent" (L,D) and "linear" (L,L) conformations of the Asu bridge.Use if C18 shows partial separation (shoulder peaks).
Pore Size 100Å (small peptides) or 300Å (large).100Å - 160Å.Ensure pore size > 120Å for Asu-cyclized peptides to allow full access to the bonded phase.
Phase B: Mobile Phase & Gradient Engineering

Diastereomers often elute within 1-2% Acetonitrile (ACN) of each other. Standard steep gradients will merge these peaks.

The "Isocratic Hold" Strategy:

  • Scout: Run a linear gradient (5-65% B in 20 min) to find the approximate elution %B (e.g., peptide elutes at 32% B).

  • Focus: Create a focused gradient centered on that percentage.

    • 0-2 min: 5% B (Load)

    • 2-3 min: Ramp to 27% B (5% below target)

    • 3-23 min:Shallow Ramp (27%

      
       37% B). Slope: 0.5% B/min. 
      
    • 23-25 min: Wash (95% B).

Buffer Selection:

  • Standard: Water/ACN + 0.1% TFA.[1] (TFA is critical for ion-pairing to sharpen peaks).

  • Alternative (Non-MS): If using UV only, switch to Phosphate Buffer (pH 2.5) or Perchlorate . These chaotropic salts often improve diastereomer resolution compared to volatile TFA, though they are incompatible with Mass Spectrometry [2].

Phase C: Temperature Control

Temperature affects the conformation of the peptide and the mass transfer kinetics.

  • Low Temp (15-20°C): Often best for diastereomers. It "freezes" the peptide in a specific conformation, maximizing the structural difference between the L,L and L,D forms.

  • High Temp (60°C): Improves mass transfer and peak sharpness but may induce rapid interconversion of conformers (averaging out the separation).

  • Action: Run the focused gradient at 20°C and 50°C. Select the one with the deepest valley between peaks.

Troubleshooting & FAQs

Q1: I see a single broad peak with a "shoulder." How do I know which is the L,L product and which is the D,L impurity?

A: This is the "Identification Problem."

  • Coinjection: If you have a pure standard of the desired L,L form (e.g., from a previous small-scale stereoselective synthesis), spike it into your sample. The peak that grows is your product.

  • Enzymatic Digestion: Treat a small aliquot with L-Amino Acid Oxidase or Trypsin (if a cut site exists). Enzymes are chiral. If the L,L form is digested faster than the D,L form (due to the D-Asu residue inhibiting enzyme binding), the peak that disappears is the L,L form.

  • Synthesis Logic: In RCM-based Asu synthesis, the cis/trans hydrogenation ratio often favors one isomer, but without chiral control, it is often a 50:50 mix.

Q2: My peaks are tailing significantly, masking the separation.

A: Asu peptides are hydrophobic and can interact with free silanols on the silica surface.

  • Solution 1: Increase TFA concentration to 0.1% or even 0.2% (if MS sensitivity allows).

  • Solution 2: Switch to a "End-capped" column (e.g., "HPH" or "Hybrid" silica) which resists silanol activity at high pH.

  • Solution 3: Add 1-2% Isopropanol (IPA) to Mobile Phase B. This increases the solvation power for hydrophobic dicarba bridges.

Q3: Why is Phenyl-Hexyl suggested over C18?

A: C18 separates primarily by hydrophobicity (volume).[2] Since L-Asu and D-Asu have the same volume, C18 struggles. Phenyl-Hexyl separates by


 interaction and steric selectivity. The "kink" introduced by a D-amino acid in a peptide chain alters how the aromatic residues (or the peptide backbone) align with the phenyl ring on the column, often creating the necessary selectivity factor (

) [3].

Visualizing the Separation Mechanism

The following diagram illustrates why standard hydrophobicity (C18) fails and how conformational selectivity (Phenyl/Shape) succeeds.

SeparationMech LL_Form L,L-Asu Peptide (Extended Helix) C18_Phase C18 Phase (Hydrophobic Volume) LL_Form->C18_Phase Hydrophobicity: High Phenyl_Phase Phenyl-Hexyl Phase (Steric/Pi-Selectivity) LL_Form->Phenyl_Phase Fits into Phase LD_Form L,D-Asu Peptide (Bent/Kinked) LD_Form->C18_Phase Hydrophobicity: High LD_Form->Phenyl_Phase Steric Clash / No Fit Result1 Resolution < 1.0 C18_Phase->Result1 Result: Co-elution (Same Volume) Result2 Resolution > 1.5 Phenyl_Phase->Result2 Result: Separation (Different Shape)

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl selectivity for diastereomers.

References

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. [Link]

  • Method Development for Reversed-Phase Separations of Peptides. LCGC International. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Fmoc-Asu-OH Activation & Racemization Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Trap"

Welcome to the technical support center. You are likely here because you are observing loss of chirality (epimerization) during the coupling of Fmoc-L-2-aminosuberic acid (Fmoc-Asu-OH) or its side-chain protected derivatives (e.g., Fmoc-Asu(OtBu)-OH).

The Core Problem: Fmoc-Asu-OH presents a dual challenge. First, it is sterically bulkier and more hydrophobic than standard Asp/Glu residues, often leading to slower coupling kinetics. Second, like all Fmoc-amino acids, it is susceptible to base-catalyzed racemization via the 5(4H)-oxazolone intermediate.

The Golden Rule:

Racemization is a function of base exposure time. To save the chirality, you must either accelerate the coupling or remove the base .

The Mechanism: Know Your Enemy

Before troubleshooting, you must visualize how the L-isomer becomes a D-isomer. This is not random; it is a chemical pathway driven by the activation method.

Diagram 1: The Oxazolone Pathway

The following diagram illustrates the critical fork in the road: Direct Coupling (Good) vs. Oxazolone Formation (Bad).

RacemizationMechanism FmocAA Fmoc-Asu-OH Activator Activation (DIC/Oxyma or HATU) FmocAA->Activator ActiveEster Activated Ester (O-Acylisourea / OBt / Oxyma) Activator->ActiveEster Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Amine Attack Product L-Peptide Product (Desired) ActiveEster->Product Fast Amine Attack (Kinetic Control) Enol Enolization (Planar Intermediate) Oxazolone->Enol Base Catalysis (DIEA extracts H-alpha) Oxazolone->Product Amine Attack (Slower) Base Tertiary Base (DIEA/NMM) Base->Enol Promotes Racemate DL-Mixture (Racemization) Enol->Racemate Reprotonation

Caption: The "Danger Zone" (Red) occurs when the activated ester cyclizes into an oxazolone. Tertiary bases (DIEA) strip the acidic


-proton from this intermediate, destroying chirality.

Troubleshooting Guide (Q&A)

Case A: "I am using HATU/DIEA and seeing 5-10% D-isomer."

Diagnosis: You are using a "Base-Driven" activation protocol on a sensitive residue. Explanation: HATU requires a base (DIEA or NMM) to function. While HATU is a powerful coupling agent, the presence of excess base in the reaction mixture immediately puts the activated Fmoc-Asu-OH at risk of proton abstraction. If the coupling to the resin/amine is slow (due to Asu's bulk), the base has ample time to racemize the activated acid. The Fix: Switch to a Base-Free or Neutral-pH activation method.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This method generates the active ester at near-neutral pH (approx. pH 4-5), drastically reducing the formation of the enolizable oxazolone intermediate.

Case B: "My Fmoc-Asu-OH is precipitating during activation."

Diagnosis: Solubility-induced kinetic stall. Explanation: Asu derivatives (especially with hydrophobic protecting groups like OtBu or OAll) can be less soluble than standard amino acids. If the activated species precipitates, it cannot couple, but it can still racemize (slowly) or hydrolyze. The Fix: Optimize the solvent system.

  • Recommendation: Do not rely solely on DMF. Use a binary solvent system:

    • DMF/DCM (1:1): DCM helps solubilize the hydrophobic side chain.

    • NMP: N-Methylpyrrolidone often solvates hindered amino acids better than DMF.

Case C: "Can I pre-activate the amino acid to save time?"

Diagnosis: Pre-activation is a racemization catalyst. Explanation: When you mix Fmoc-Asu-OH with reagents and let it sit without the amine (resin) present, you are maximizing the lifetime of the activated ester in the absence of a nucleophile. This forces the equilibrium toward the oxazolone. The Fix: In-situ activation.

  • Recommendation: Add the coupling reagents to the resin immediately after adding the amino acid. Do not pre-activate for more than 1-2 minutes.

Comparative Data: Coupling Agents vs. Racemization

The following table summarizes expected racemization levels for hindered amino acids (like Asu, His, Cys) based on activation chemistry.

Activation MethodBase Required?pH EnvironmentRacemization RiskRecommended For Asu?
DIC / Oxyma Pure NO Neutral / AcidicLowest (<0.5%) YES (Gold Standard)
DIC / HOBtNONeutralLow (<1.0%)Yes (if Oxyma unavailable)
HATU / DIEAYESBasic (pH > 9)High (2-10%)NO
HBTU / DIEAYESBasicHighNO
PyBOP / NMMYESBasicModerateOnly if necessary

Standard Operating Procedure (SOP)

Protocol: Low-Racemization Coupling of Fmoc-Asu-OH Objective: Couple Fmoc-Asu-OH to a resin-bound amine with <0.5% racemization.

Materials
  • Amino Acid: Fmoc-Asu(OtBu)-OH (3.0 equivalents relative to resin loading)

  • Activator: Oxyma Pure (3.0 equivalents)

  • Coupling Agent: DIC (3.0 equivalents)

  • Solvent: DMF (anhydrous)

Workflow Visualization

ProtocolFlow Start Start: Resin Swollen in DMF Dissolve 1. Dissolve Fmoc-Asu-OH + Oxyma in min. volume DMF Start->Dissolve AddResin 2. Add Solution to Resin Dissolve->AddResin AddDIC 3. Add DIC immediately AddResin->AddDIC CRITICAL: No Pre-activation > 2 min Incubate 4. Shake at Room Temp (45 - 60 mins) AddDIC->Incubate Wash 5. Wash DMF x3, DCM x3 Incubate->Wash

Caption: The "In-Situ" activation protocol minimizes the time the activated ester exists without a nucleophile.

Step-by-Step Instructions
  • Preparation: Calculate 3.0 eq of Fmoc-Asu-OH and 3.0 eq of Oxyma Pure. Dissolve them together in the minimum amount of DMF required to achieve a clear solution (aim for 0.2 – 0.3 M concentration).

  • Resin Addition: Add this solution directly to the pre-swollen resin.

  • Activation: Add 3.0 eq of DIC (Diisopropylcarbodiimide) to the reaction vessel.

    • Note: DIC is added last to ensure activation happens in the presence of the resin.

  • Reaction: Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 60 minutes at room temperature.

    • Tip: If the sequence is extremely difficult, a "double coupling" (repeat steps 1-4) is safer than extending the time to 2+ hours.

  • Monitoring: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine) to confirm completion.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Validation & Comparative

Definitive Guide to NMR Characterization: Fmoc-DL-Asu-OH Methylene Protons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of Fmoc-DL-Asu-OH Methylene Protons Content Type: Publish Comparison Guide

Executive Summary

Fmoc-DL-Aminosuberic acid (this compound) is a critical non-proteinogenic amino acid used in peptide stapling and the synthesis of cystine-mimetics. However, its characterization presents a specific analytical challenge: the "methylene envelope." The aliphatic side chain contains five methylene groups (


), three of which often overlap in standard 1D NMR, making definitive structural assignment impossible without advanced protocols.

This guide compares Standard 1D Proton NMR against Advanced 2D Heteronuclear Protocols , providing the necessary evidence to justify the use of high-resolution techniques for regulatory-grade characterization.

The Challenge: The Methylene Envelope

In a standard 6-carbon side chain (Asu), the protons are labeled as follows starting from the


-carbon:
  • 
    -H (Methine, ~4.0 ppm)
    
  • 
    -H (Methylene, ~1.6 ppm)[1]
    
  • 
    -H (Internal Methylenes, ~1.2–1.4 ppm)
    
  • 
    -H (Terminal Methylene near COOH, ~2.2 ppm)
    

The Problem: In DMSO-


, the 

,

, and

protons resonate in a narrow range (1.20–1.45 ppm), appearing as a broad, unresolvable multiplet. This "envelope" masks potential impurities like truncated chains or alkylated byproducts.
Comparative Analysis of Characterization Protocols

We compare three distinct methodologies for characterizing this compound.

Method A: Standard 1D

H NMR (DMSO-

)

The industry baseline for routine purity checks.

  • Performance: High sensitivity, fast acquisition (<10 mins).

  • Limitation: Fails to resolve the internal methylene chain. The

    
     protons integrate together (6H), hiding potential structural isomers or deletions.
    
  • Verdict: Insufficient for de novo structural proof or GMP release testing of novel synthons.

Method B: Advanced 2D HSQC + TOCSY (DMSO-

)

The "Gold Standard" for structural elucidation.

  • Performance: Uses scalar coupling (TOCSY) to trace the spin system from the amide NH all the way to the terminal COOH. HSQC spreads the crowded proton signals into the carbon dimension (

    
    C), which has a spectral width 20x larger.
    
  • Mechanism:

    • TOCSY: Irradiating the NH doublet reveals the

      
      -H.
      
    • TOCSY: Irradiating the

      
      -H reveals the 
      
      
      
      -H.
    • HSQC: The

      
      -H correlates to a distinct 
      
      
      
      C signal, which is distinct from
      
      
      carbons.
  • Verdict: Mandatory for validating the integrity of the full C8 backbone.

Method C: Solvent Shifting (CDCl

+ TFA-d)

The alternative for resolution enhancement.

  • Performance: Changing the solvent dielectric constant alters the chemical shifts of the methylene protons.

  • Mechanism: Adding Trifluoroacetic acid (TFA) breaks intermolecular hydrogen bonds and protonates the terminal carboxylate, shifting the

    
    -H significantly downfield and often resolving the 
    
    
    
    overlap.
  • Verdict: Useful if 2D NMR time is unavailable, but handling TFA requires safety precautions and special NMR tubes.

Quantitative Data Comparison

The following table summarizes the chemical shift assignments observed in DMSO-


 at 400 MHz.
PositionProton TypeMethod A: 1D Shift (ppm)Method B: 2D ResolutionMultiplicity
NH Amide7.65Resolved Doublet
Fmoc Ar Aromatic7.30 – 7.90Resolved Multiplets
Fmoc CH

Methylene4.25 – 4.35Resolved Doublet

-H
Methine3.95 – 4.05Resolved Multiplet

-H
Side Chain1.55 – 1.70Resolved Multiplet

-H
Side Chain1.25 – 1.35 (Overlap) Resolved via

C
Multiplet

-H
Side Chain1.25 – 1.35 (Overlap) Resolved via

C
Multiplet

-H
Side Chain1.25 – 1.35 (Overlap) Resolved via

C
Multiplet

-H
Side Chain2.15 – 2.25Resolved Triplet

Note: In Method A, the


 protons appear as a single integration of ~6H. In Method B (HSQC), they appear as three distinct cross-peaks in the 

C dimension at approximately 25.5, 28.9, and 29.2 ppm.
Experimental Protocols
Protocol 1: Sample Preparation (Self-Validating)

To ensure reproducibility and prevent aggregation.

  • Weighing: Weigh 15–20 mg of this compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Validation Check: Inspect for "schlieren" lines (mixing waves). If present, mix longer.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Set temperature to 298 K (25°C).

Protocol 2: The "Assignment Walk" (TOCSY)

Used to prove connectivity along the chain.

  • Select Source: Identify the Amide NH doublet at ~7.6 ppm.

  • Correlate: Look for the cross-peak to the

    
    -H (~4.0 ppm).
    
  • Step 2: From

    
    -H, look for the cross-peak to 
    
    
    
    -H (~1.6 ppm).
  • Step 3: From

    
    -H, identify the "blob" of 
    
    
    
    protons.
  • Confirmation: Verify the

    
    -H (2.2 ppm) correlates only to the 
    
    
    
    -H in the blob, anchoring the other end of the chain.
Visualizing the Assignment Logic

The following diagram illustrates the logical flow used to assign the methylene protons using 2D NMR correlations.

G cluster_envelope Resolved via HSQC (13C) NH Amide NH (7.6 ppm) Alpha Alpha-H (4.0 ppm) NH->Alpha COSY (3J) Beta Beta-H (1.6 ppm) Alpha->Beta COSY (3J) Envelope Methylene Envelope (Gamma, Delta, Epsilon) (1.2-1.4 ppm) Beta->Envelope TOCSY Relay Zeta Zeta-H (2.2 ppm) Envelope->Zeta TOCSY Relay Gamma Gamma-C (~25 ppm) COOH Terminal COOH (>10 ppm) Zeta->COOH HMBC (Long Range) Delta Delta-C (~29 ppm) Epsilon Epsilon-C (~29 ppm)

Caption: Logic flow for assigning this compound protons. Red/Blue nodes represent distinct starting points; the dashed box represents the overlapping region resolved by Carbon-13 correlations.

References
  • NMR Chemical Shifts of Amino Acid Residues. Organic Chemistry Data. University of Wisconsin.[2] Available at: [Link]

  • Solvent Effects in NMR. Royal Society of Chemistry. "NMR Chemical Shifts of Trace Impurities." Available at: [Link]

  • Advanced Peptide Characterization. National Institutes of Health (NIH). "NMR Methods for Characterizing Side Chains."[3] Available at: [Link]

Sources

A Comparative Guide to the Synthesis Yield of Linear vs. Cyclic Aminobutyric Acid (Asu) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between linear and cyclic peptide architectures is a critical decision that profoundly impacts a candidate's therapeutic potential. Cyclic peptides often exhibit superior metabolic stability and enhanced binding affinity compared to their linear counterparts.[1] This guide provides an in-depth, objective comparison of the synthetic yields of linear versus cyclic peptides containing aminobutyric acid (Asu), a non-proteinogenic amino acid increasingly utilized to modulate peptide conformation and bioactivity.[2][3] By understanding the nuances of their synthesis, researchers can make more informed decisions in the early stages of drug discovery and development.

The Significance of Aminobutyric Acid (Asu) in Peptide Design

Aminobutyric acid (Asu) is a family of non-proteinogenic amino acids, with α-aminobutyric acid (Aba), β-aminobutyric acid (Bba), and γ-aminobutyric acid (GABA) being the most common isomers used in peptide chemistry. The incorporation of Asu residues can induce specific secondary structures, such as helices and turns, and enhance proteolytic resistance.[4] The choice of Asu isomer and its position within the peptide sequence are critical factors that influence the molecule's three-dimensional structure and, consequently, its biological activity.

Synthesis of Linear Asu Peptides: The Foundation

The synthesis of linear peptides, including those containing Asu, is predominantly accomplished through Solid-Phase Peptide Synthesis (SPPS). This well-established technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS workflow is a cyclical process that is amenable to automation, allowing for the efficient synthesis of peptides up to approximately 50 amino acids in length.[5]

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Repeat Cycle Washing2->Deprotection2 n-1 cycles Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Yield Expectations for Linear Asu Peptides

The overall yield of a linear peptide synthesized via SPPS is a product of the efficiency of each coupling and deprotection step. For a peptide of 'n' amino acids, the theoretical maximum yield can be calculated as (Yield_coupling * Yield_deprotection)^(n-1). Even with coupling efficiencies approaching 99%, the overall yield can decrease significantly with increasing peptide length.

In practice, the crude yield of linear peptides can vary widely depending on the sequence, the length of the peptide, and the efficiency of the cleavage and purification processes. While some straightforward syntheses can achieve high yields, it is not uncommon for the synthesis of more complex or longer peptides to result in lower overall yields. For instance, one study reported an overall yield of 14.2% for a linear peptide synthesized via SPPS.

Synthesis of Cyclic Asu Peptides: Strategies and Yield Considerations

The synthesis of cyclic peptides introduces an additional, crucial step: the intramolecular cyclization of the linear precursor. This step can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization).

On-Resin vs. Solution-Phase Cyclization
FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization is performed while the peptide is attached to the resin, often through a side-chain linker.The linear peptide is first cleaved from the resin and then cyclized in a dilute solution.
Advantages Minimizes intermolecular reactions (dimerization/oligomerization) due to the pseudo-dilution effect of the resin. Simplifies purification as excess reagents are easily washed away.Can be more efficient for sterically hindered sequences as the peptide has more conformational freedom in solution. Allows for a wider range of cyclization chemistries.
Disadvantages The resin-bound peptide may have restricted conformational flexibility, potentially hindering cyclization. The choice of linker and cleavage strategy is critical.Requires highly dilute conditions to favor intramolecular cyclization, which can be challenging for large-scale synthesis. Prone to dimerization and oligomerization.
Factors Influencing Cyclization Yield

The success of the cyclization step is paramount to the overall yield of the cyclic peptide. Several factors can significantly impact the efficiency of this reaction:

  • Peptide Sequence and Conformation: The primary sequence of the linear precursor dictates its conformational preferences. Sequences that naturally adopt a "turn" or "U-shaped" conformation, bringing the N- and C-termini into proximity, will cyclize more efficiently.[6] The inclusion of Asu residues can be strategically used to induce such favorable conformations.

  • Ring Size: The formation of very small (3-4 residues) or very large rings can be entropically and enthalpically unfavorable, leading to lower yields. Medium-sized rings (5-8 residues) often cyclize with the highest efficiency.

  • Cyclization Reagents: A variety of coupling reagents can be used to facilitate the formation of the amide bond during cyclization, including HATU, HBTU, and PyBOP. The choice of reagent can influence the reaction rate and the extent of side reactions.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time must be carefully optimized to maximize the yield of the cyclic monomer and minimize the formation of dimers and other oligomeric byproducts.

Comparative Yield Data: Linear vs. Cyclic Peptides
Peptide TypePeptide Sequence/DescriptionSynthesis MethodReported YieldReference
LinearGeneral PeptideSPPS14.2% (overall)
CyclicHead-to-tail cyclized peptideOn-resin cyclization13.8% (overall)
LinearCrude linear precursorSPPS~60% (crude)
Cyclic DimerCyclodimerization of linear precursorOn-resin cyclization92% (of crude linear)
CyclicCyclooctapeptideSolution-phase cyclization3.2-3.6% (overall)[7]
CyclicHexapeptides containing AibSolution-phase cyclization26-57% (cyclization step)[8]

Note: The yields reported are highly dependent on the specific peptide sequence, synthesis scale, and purification methods. This table should be used as a general guide and not as a direct prediction of yield for a specific Asu peptide.

From the available data, it is evident that the cyclization step itself can be highly efficient. For example, the on-resin cyclization of a linear peptide to its cyclic form was reported to have a relative efficiency of over 95%. However, the overall yield of the final, purified cyclic peptide is often lower than that of its linear precursor due to the additional synthetic and purification steps involved.

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of linear and cyclic peptides. These should be adapted and optimized for the specific sequence and desired scale of synthesis.

Protocol 1: Solid-Phase Synthesis of a Linear Asu-Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (including Fmoc-Asu-OH) using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final linear peptide.

Protocol 2: On-Resin Head-to-Tail Cyclization of an Asu-Containing Peptide

This protocol assumes the linear peptide has been synthesized on a resin that allows for on-resin cyclization (e.g., a side-chain attached linker).

OnResin_Cyclization Start Linear Peptide on Resin N_Deprotection N-terminal Fmoc Deprotection Start->N_Deprotection C_Deprotection C-terminal Protecting Group Removal N_Deprotection->C_Deprotection Washing1 Washing C_Deprotection->Washing1 Cyclization On-Resin Cyclization (e.g., HATU/DIPEA) Washing1->Cyclization Washing2 Washing Cyclization->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Purification Purification Cleavage->Purification

Sources

Chiral Separation Methods for Fmoc-DL-Asu-OH Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

Fmoc-DL-Asu-OH (Fmoc-2-aminosuberic acid) and its derivatives are critical non-proteinogenic amino acid building blocks, frequently utilized in the synthesis of stapled peptides and on-bead cyclization protocols. The structural homology of Asu to Glutamic acid (Glu) and Aspartic acid (Asp)—differing only by the extension of the aliphatic side chain (


 vs 

)—dictates that its chiral separation strategy closely mirrors that of acidic Fmoc-amino acids, yet requires accommodation for increased hydrophobicity.

This guide provides a rigorous comparison of Immobilized Polysaccharide HPLC (RP-Mode) versus Supercritical Fluid Chromatography (SFC) . While both methods are viable, experimental evidence favors Immobilized Cellulose-based CSPs (e.g., Chiralpak IC, Lux Cellulose-2) under reversed-phase conditions as the primary method for robustness and scalability in GMP environments.

Critical Method Parameters (CMP) Analysis

Before selecting a protocol, the analyte's specific state must be defined. The separation physics differ significantly based on side-chain protection:

  • Fmoc-Asu-OH (Free Acid): High polarity, requires acidic mobile phase suppression to prevent peak tailing.

  • Fmoc-Asu(OtBu)-OH (Protected): Significant hydrophobicity, compatible with standard RP and SFC screens.

Decision Matrix: Method Selection

The following decision tree outlines the logical flow for method selection based on analyte solubility and required throughput.

MethodSelection Start Start: this compound Derivative CheckSolubility Solubility Check: >10 mg/mL in MeOH? Start->CheckSolubility SideChain Side Chain Status CheckSolubility->SideChain Yes HPLC_NP Method B: NPLC (Amylose/Cellulose) CheckSolubility->HPLC_NP No (Low Sol.) HPLC_RP Method A: RP-HPLC (Immobilized Cellulose) SideChain->HPLC_RP Free Acid (-COOH) SFC_Screen Method C: SFC (Cellulose-2 / IC) SideChain->SFC_Screen Protected (-COOtBu) Result Validation & Scale-up HPLC_RP->Result High Resolution Robustness SFC_Screen->Result High Speed Green Chem

Figure 1: Strategic decision tree for selecting the optimal chiral separation mode for Fmoc-Asu derivatives.

Comparative Methodology

Method A: Reversed-Phase HPLC (The Gold Standard)

Best for: QC release testing, trace enantiomer detection (0.1% level), and free-acid derivatives.

The separation of Fmoc-acidic amino acids relies on the "displacement" mechanism where the acidic mobile phase suppresses ionization, allowing the analyte to interact with the carbamate linkage on the stationary phase via hydrogen bonding.

  • Stationary Phase: Chiralpak IC / Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mechanism: The chlorinated polysaccharide backbone offers superior recognition for the Fmoc moiety compared to non-chlorinated versions (OD/AD) due to conformational rigidity and

    
    -
    
    
    
    interactions with the fluorenyl group.
Protocol 1: RP-HPLC for Fmoc-Asu-OH
  • Column: Chiralpak IC-3 or Lux Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water (pH ~2.0).

    • B: Acetonitrile (ACN).[1]

  • Isocratic Method: 55% B / 45% A.

    • Note: Asu is more hydrophobic than Glu; start with higher organic content (55%) compared to Fmoc-Glu (typically 40-45%).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorption max).

Self-Validating Check:

  • Inject the L-isomer standard first.

  • Elution Order: On Cellulose-2/IC phases in RP mode, the D-enantiomer typically elutes first (D < L), but this must be confirmed experimentally as elution reversal can occur with side-chain variation.

Method B: Supercritical Fluid Chromatography (SFC)

Best for: Preparative purification, hydrophobic derivatives (Fmoc-Asu(OtBu)-OH), and high-throughput screening.

SFC offers lower viscosity and higher diffusivity, allowing for 3-5x faster run times. The Fmoc group is highly soluble in supercritical CO


/Alcohol mixtures.
Protocol 2: SFC for Fmoc-Asu(OtBu)-OH
  • Column: Lux Cellulose-2 or Trefoil CEL1 (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: CO

      
      .
      
    • B: Methanol + 0.5% TFA (Acid additive is crucial for peak shape).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Performance Comparison & Data Analysis

The following table summarizes expected performance metrics based on homologous Fmoc-acidic amino acid data (Fmoc-Glu/Asp) extrapolated to Fmoc-Asu.

FeatureRP-HPLC (Immobilized Cellulose)SFC (Cellulose/Amylose)Normal Phase (Amylose AD-H)
Resolution (

)
High (> 3.0) Moderate (2.0 - 3.5)Low to Moderate
Analysis Time 15 - 25 min3 - 8 min 20 - 40 min
Solvent Cost Moderate (ACN waste)Low (CO

recycled)
High (Hexane/IPA)
Selectivity (

)
Excellent for free acidsExcellent for protected estersGood for neutral analogs
Sample Solubility High (ACN/Water)High (MeOH/CO

)
Limited (Hexane)
Mechanistic Insight: Why Cellulose-2/IC?

The "Asu" side chain introduces significant steric bulk. The Cellulose tris(3,5-dichlorophenylcarbamate) selector (found in Chiralpak IC / Lux Cellulose-2) forms a specific "cleft" that accommodates the Fmoc group while the chlorinated phenyl rings provide strong dipole-dipole interactions with the amide backbone of the amino acid.

InteractionMechanism Fmoc Fmoc Moiety (Analyte) Interaction Pi-Pi Stacking & H-Bonding (Carbamate) Fmoc->Interaction Steric Fit CSP Cellulose-2/IC (Selector) CSP->Interaction Dipole-Dipole Separation Chiral Discrimination Interaction->Separation Rs > 2.0

Figure 2: Mechanistic interaction model between Fmoc-Asu and the Chlorinated Polysaccharide Stationary Phase.

Troubleshooting & Optimization

Issue: Broad/Tailing Peaks
  • Cause: Ionization of the free carboxylic acid on the Asu side chain or C-terminus.

  • Solution: Increase TFA concentration to 0.1% or switch to Methanesulfonic acid (MSA) (0.1%) which often provides sharper peaks for Fmoc-derivatives than TFA due to lower ion-pairing effects.

Issue: Low Resolution ( )
  • Cause: "Inclusion" mechanism failure due to solvent interference.

  • Solution:

    • Switch Alcohol: If using MeOH in SFC, switch to Ethanol or IPA . Bulky alcohols often enhance selectivity on polysaccharide phases by altering the solvation shell of the chiral selector.

    • Temperature: Lower the column temperature to 15-20°C. Enantioseparation is enthalpy-driven; lower temperatures generally increase separation factors (

      
      ).
      

References

  • Phenomenex. (2022).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases (TN-1148).

  • Hamman, C., et al. (2011). Systematic screening of chiral stationary phases for the separation of N-Fmoc-amino acids. Journal of Chromatography A.

  • Sigma-Aldrich (Merck). (2023). Chiral Separation of Amino Acids: Astec CHIROBIOTIC Handbook.

  • Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IC.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-DL-asu-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Nα-Fmoc-DL-α-aminosuberic acid (Fmoc-DL-asu-OH). This amino acid derivative is a valuable building block in peptide synthesis, enabling the creation of complex therapeutics.[1][2] However, excellence in the lab extends beyond successful synthesis to include the responsible management and disposal of all chemical reagents. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the causality behind these essential procedures.

Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's properties and potential hazards is paramount. While comprehensive toxicological data for many specialized research chemicals is not always available, we must operate under the precautionary principle.[3] We can infer potential hazards from structurally similar compounds and the reactive groups present in the molecule.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is common in peptide synthesis.[1] Safety data for related compounds, such as Fmoc-OSu, indicate potential hazards including being harmful if swallowed, causing allergic skin reactions, and being toxic to aquatic life with long-lasting effects.[4][5] Therefore, it is prudent to handle this compound with the assumption that it may share these characteristics.

Table 1: Physicochemical Properties and Potential Hazards of this compound

PropertyValueSource
Synonyms Fmoc-L-Asu-OH, Fmoc-L-2-Aminooctanedioic acid[1]
Molecular Formula C₂₃H₂₅NO₆[1][6]
Molecular Weight 411.46 g/mol [1]
Appearance White to off-white powder[1]
Potential Hazards May cause skin sensitization. Harmful if swallowed. Toxic to aquatic life.[4][5]
Storage Conditions 0 - 8 °C[1]

The Core Principles of Chemical Waste Segregation

The fundamental rule of chemical disposal is that it must not enter the environment through standard waste streams or sanitary sewers.[5][7] The potential for aquatic toxicity necessitates that even minute quantities are handled as regulated waste.[4] Proper disposal begins with correct segregation at the point of generation. For this compound, you will encounter three primary waste streams.

  • Solid Chemical Waste: Includes unused or expired product, contaminated weigh boats, and paper towels used for cleanup.

  • Liquid Chemical Waste: Includes rinsate from cleaning contaminated glassware.

  • Contaminated Laboratory Materials: Includes gloves, pipette tips, and other disposables that have come into contact with the chemical.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing waste generated from the use of this compound.

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This protocol applies to the bulk powder in its original container or any solid surplus.

  • Personal Protective Equipment (PPE): Before handling, WEAR standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • Container Integrity: ENSURE the original container is securely sealed. If the original container is compromised, place it inside a larger, sealable, and chemically compatible secondary container.

  • Labeling: CREATE a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.[9] The label must clearly state the full chemical name: "this compound" or "Nα-Fmoc-DL-α-aminosuberic acid". List all components if it is a mixture.

  • Storage: STORE the labeled container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS. This area should be secure, away from drains, and segregated from incompatible chemicals.

  • Documentation: MAINTAIN a log of the waste generated, as required by your institutional protocols.

Protocol 3.2: Disposal of Contaminated Solid Materials

This protocol covers disposables that have come into contact with this compound.

  • Collection: At the point of use, COLLECT all contaminated solid items (e.g., weigh paper, gloves, pipette tips, absorbent pads from a spill) in a dedicated, durable plastic bag or a designated solid waste container.

    • Causality: Segregating at the source prevents cross-contamination of other waste streams and ensures all potentially hazardous material is captured.

  • Labeling: LABEL the bag or container clearly with "this compound Contaminated Debris".

  • Closure: Once the bag is full or the experiment is complete, SEAL it securely.

  • Final Disposal: PLACE the sealed bag into your lab's designated solid hazardous waste drum or container for EHS pickup.

Protocol 3.3: Managing Empty Product Containers

An "empty" container is never truly empty and must be disposed of as hazardous waste unless properly decontaminated.[10]

  • Decontamination: TRIPLE-RINSE the container with a suitable solvent in which this compound is soluble (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).[11]

    • Causality: The triple-rinse procedure is a standard practice to ensure that only de minimis amounts of residue remain.[10]

  • Rinsate Collection: COLLECT all three portions of the rinsate into a designated hazardous liquid waste container.[10] This rinsate is now considered hazardous waste and must not be drain-disposed.

  • Label Defacing: OBLITERATE or remove the original product label from the rinsed container to prevent confusion.[10]

  • Final Disposal: The rinsed, defaced container can now typically be disposed of in the appropriate laboratory glass or plastic recycling bin. Consult your EHS office for specific institutional policies.

Institutional Compliance: The Central Role of EHS

The procedures outlined above are operationally critical, but they all culminate in a partnership with your institution's Environmental Health & Safety (EHS) department. EHS is the definitive authority on campus for all waste disposal regulations and logistics.[9]

The workflow for proper disposal is a self-validating system that ensures safety and compliance from your bench to the final disposal facility.

G cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility gen Step 1: Waste Generation (this compound solid, contaminated items, rinsate) seg Step 2: Segregate Waste (Solid vs. Liquid Waste Streams) gen->seg Identify cont Step 3: Containerize (Use appropriate, sealed containers) seg->cont Collect lab Step 4: Label Container (Attach completed Hazardous Waste Tag) cont->lab Prepare store Step 5: Store in SAA (Designated Satellite Accumulation Area) lab->store Secure req Step 6: Request Pickup (Submit online form to EHS) store->req Document collect Step 7: EHS Collection (Scheduled pickup from lab SAA) req->collect Hand-off dispose Step 8: Final Disposal (Transport to licensed waste facility) collect->dispose Process

Caption: Workflow for Laboratory Chemical Waste Disposal.

Ultimately, your responsibility is to ensure waste is correctly identified, segregated, packaged, and labeled for collection. Your EHS office manages the final, compliant disposal.[9] Always consult your institution's specific hazardous waste management plan.

By integrating these robust disposal practices into your standard laboratory operations, you uphold the highest standards of safety, contribute to a sustainable research environment, and ensure the integrity of your work.

References

  • Safety Data Sheet: Amino acid , Carl ROTH. [Link]

  • Waste Management and Shipping , Arizona State University. [Link]

  • Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride , Carl ROTH. [https://www.carlroth.com/medias/SDB-2201-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTU1MDB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZjcvaGYwLzkwNzU5NDM2MzA4Nzgu cGRmfGIzNjI0YmY5YjcxZDY0Y2Y0ZDY3ZTI3NzE0ZGUwZTU0YjM0ZWM5YjM5YjkyZWE1Y2Y3YjU3YzgxZGEzYmU2ZDE]([Link] cGRmfGIzNjI0YmY5YjcxZDY0Y2Y0ZDY3ZTI3NzE0ZGUwZTU0YjM0ZWM5YjM5YjkyZWE1Y2Y3YjU3YzgxZGEzYmU2ZDE)

  • Hazardous Waste Disposal Guide , Northwestern University. [Link]

  • SAFETY DATA SHEET 1325-AMINO ACID 40% , BC Fertilis Panama. [Link]

  • 2-Aminosuberic acid , PubChem. [Link]

  • Safety Data Sheet (SDS) - Fmoc-D-Leu-OH , AnaSpec. [Link]

  • FMOC STANDARD AMINO ACIDS , Iris Biotech GmbH. [Link]

Sources

Operational Safety Guide: Handling Fmoc-DL-Asu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context-Aware Safety

As researchers, we often treat Fmoc-protected amino acids as generic "white powders," assuming a baseline level of safety. However, Fmoc-DL-Asu-OH (Fmoc-DL-2-aminosuberic acid) presents a specific challenge not because of its acute toxicity, but because of its operational context.

While the solid compound is a standard irritant, its application in Solid Phase Peptide Synthesis (SPPS) necessitates dissolution in high-polarity solvents like DMF (N,N-Dimethylformamide) or NMP , and deprotection with Piperidine .

The critical failure point in most laboratory safety protocols is the mismatch between PPE and the solvent system, not the solute. This guide provides a self-validating safety protocol that protects you from both the particulate hazards of the solid and the permeation risks of the solution.

Hazard Profile & Risk Assessment

The Compound: this compound
  • CAS: [Varies by specific isomer/salt, generic Fmoc-AA classification applies]

  • Physical State: White to off-white powder.

  • Primary Hazards (GHS):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[1][2][4]

  • Sensitization: Prolonged inhalation of amino acid dusts can lead to sensitization.

The Solvents (The Hidden Danger)

You cannot handle this compound without eventually introducing it to a solvent. Your PPE must account for the "worst-case" carrier fluid.

  • DMF (Dimethylformamide): Reprotoxic (May damage the unborn child), readily absorbed through skin. Standard nitrile gloves degrade rapidly in DMF.

  • Piperidine: Flammable, toxic, and causes severe skin burns.

Personal Protective Equipment (PPE) Protocol

Dermal Protection: The "Two-Stage" Glove Protocol

Scientific Rationale: Nitrile rubber provides excellent protection against the solid powder. However, once this compound is dissolved in DMF, a standard 4-mil nitrile glove offers less than 15 minutes of protection before molecular breakthrough occurs.

Stage A: Weighing (Solid Handling)
  • Glove Type: Standard Nitrile (4-6 mil).

  • Objective: Prevent contact with irritant dust.[2]

  • Protocol: Single pair is sufficient.

Stage B: Synthesis & Coupling (Solution Handling)
  • Glove Type: Laminate Film (e.g., Silver Shield®) or Double-Gloved Nitrile (Change every 15 mins).

  • Objective: Prevent solvent permeation (DMF/Piperidine).

  • Protocol:

    • Don a Laminate liner glove (chemical barrier).

    • Don a Nitrile outer glove (dexterity and grip).

    • Immediate removal upon splash contact.[5][6]

Table 1: Solvent Breakthrough Times for Common Glove Materials

SolventStandard Nitrile (4 mil)LatexButyl RubberLaminate (Silver Shield)
DMF < 15 mins (Poor)< 10 mins (Poor)> 480 mins (Excellent)> 480 mins (Excellent)
DCM < 5 mins (Very Poor)< 5 mins (Very Poor)< 60 mins (Fair)> 480 mins (Excellent)
Piperidine < 10 mins (Poor)< 10 mins (Poor)> 480 mins (Excellent)> 480 mins (Excellent)
Respiratory Protection[4][7]
  • Solid Handling: Use a certified chemical fume hood. If weighing on an open bench (not recommended), use a P95/P100 particulate respirator .

  • Solution Handling: MANDATORY Fume Hood . DMF vapors are hepatotoxic.

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Safety Goggles.

  • Why: Safety glasses with side shields are insufficient for SPPS because splashes from synthesis vessels can travel upwards or around loose-fitting frames.

Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE selection based on the state of the matter.

PPE_Logic Start Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid Powder (Weighing/Aliquot) State_Check->Solid Dry Powder Solution Solvated Mixture (DMF/DCM/Piperidine) State_Check->Solution Dissolved Risk_Solid Risk: Inhalation & Contact Dermatitis Solid->Risk_Solid Risk_Solvent Risk: Rapid Skin Absorption & Reprotoxicity Solution->Risk_Solvent PPE_Solid PPE Protocol A: - Nitrile Gloves (Single) - Lab Coat - Safety Glasses - Fume Hood/Shield Risk_Solid->PPE_Solid PPE_Solvent PPE Protocol B (Critical): - Laminate/Butyl Gloves - OR Double Nitrile (Change <15m) - Chemical Goggles - Fume Hood (High Flow) Risk_Solvent->PPE_Solvent

Caption: Decision matrix for PPE selection. Note the escalation in glove requirements when the compound enters the solvated phase.

Step-by-Step Handling Methodology

Phase 1: Preparation and Weighing
  • Static Control: Fmoc-amino acids are often electrostatic. Use an anti-static gun or staticmaster brush to prevent powder scattering (which creates inhalation risks).

  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, use a transfer vessel with a sealable lid. Tare the sealed vessel, add powder in the hood, seal, weigh, and return to the hood.

  • Cleanup: Wipe the balance area with a wet tissue (water/ethanol) immediately. Do not use compressed air, as this aerosolizes the dust.

Phase 2: Solubilization and Coupling
  • Solvent Addition: Add DMF/NMP slowly to the this compound.

  • Vessel Management: Keep reaction vessels (solid phase reactors) capped whenever not actively adding reagents to prevent solvent vapor release.

  • Waste Segregation:

    • Solid Waste: Contaminated weigh boats and paper towels go into "Hazardous Solid Waste" (bagged and tagged).

    • Liquid Waste: Reaction mixtures containing DMF must go into Non-Halogenated Organic Waste . If DCM is used for washes, the entire mixture usually defaults to Halogenated Waste (check local EHS rules).

Emergency Response

  • Skin Contact (Powder): Brush off excess. Wash with soap and water for 15 minutes.[6]

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED.

    • Remove contaminated gloves immediately (do not peel "over" the skin; strip them off).

    • Wash affected area with soap and copious water for 15+ minutes.[6]

    • Report incident.[6][7][8] DMF absorption is insidious; medical observation may be required.

  • Eye Contact: Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention.

  • Spill (Solid): Wet a paper towel with water (to prevent dust), wipe up, and dispose of as hazardous waste.

  • Spill (Liquid): Evacuate area if spill is >500mL outside a hood. Use spill pads (universal absorbent). Do not use paper towels for large DMF spills (flammability/vapor risk).

References

  • Merck/MilliporeSigma. (2024).[2] Safety Data Sheet: Fmoc-amino acids (General). Retrieved from

  • Ansell Healthcare. (2022).[2] Chemical Permeation & Degradation Guide (8th Ed.). (Data source for DMF/Nitrile breakthrough times). Retrieved from

  • University of California, Berkeley. (2023). Standard Operating Procedure: Peptide Synthesis and Handling of DMF. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Dimethylformamide (DMF) Safety and Health Topics. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.